N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine
Description
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine is a complex organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position. The compound also contains a cyclohexane ring with an ethylsulfinyl group and an amine group. This unique structure makes it a valuable molecule in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN3OS/c1-2-18(17)10-5-3-4-9(6-10)14-8-12-11(13)7-15-16-12/h7,9-10,14H,2-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIKWTRKWUAPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NCC2=C(C=NN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of the corresponding sulfone derivative
Reduction: Formation of the de-brominated product
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The bromine atom and other substituents on the pyrazole ring can enhance the compound’s binding affinity and specificity towards its targets . The ethylsulfinyl group may also play a role in the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-1H-pyrazol-5-yl)-1-ethylsulfinylcyclohexan-1-amine: Similar structure but with different substitution patterns on the pyrazole ring.
N-(4-chloro-1H-pyrazol-5-yl)methyl-3-ethylsulfinylcyclohexan-1-amine: Chlorine atom instead of bromine, leading to different chemical and biological properties.
N-(4-bromo-1H-pyrazol-5-yl)methyl-3-methylsulfinylcyclohexan-1-amine: Methylsulfinyl group instead of ethylsulfinyl, affecting the compound’s reactivity and interactions.
Uniqueness
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-3-ethylsulfinylcyclohexan-1-amine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the ethylsulfinyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
